Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Orphan GPCR GPR151 High-Throughput Screening

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (CAS 422526-40-7) is a heterocyclic quinazoline derivative featuring a 2-thioxo-4-oxo core, an N3-(3-methylbutyl) lipophilic side chain, and a C7-methyl carboxylate ester. Its molecular formula is C15H18N2O3S (MW = 306.4 g/mol).

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 422526-40-7
Cat. No. B2988596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
CAS422526-40-7
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESCC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
InChIInChI=1S/C15H18N2O3S/c1-9(2)6-7-17-13(18)11-5-4-10(14(19)20-3)8-12(11)16-15(17)21/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)
InChIKeyCXEWFFVLIMXJTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (CAS 422526-40-7): Core Structural and Pharmacophoric Profile for Targeted Procurement


Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate (CAS 422526-40-7) is a heterocyclic quinazoline derivative featuring a 2-thioxo-4-oxo core, an N3-(3-methylbutyl) lipophilic side chain, and a C7-methyl carboxylate ester. Its molecular formula is C15H18N2O3S (MW = 306.4 g/mol) . The combination of a thiocarbonyl at position 2 and an ester at position 7 creates a distinctive hydrogen-bond acceptor/donor pattern that is absent in simpler quinazoline-4-ones, positioning this compound as a scaffold of interest for phosphodiesterase (PDE) inhibition and orphan GPCR probe development [1].

Pathway Study PDE7A1 catalytic domain inhibition research
Probe Development GPR151 functional screening context
Assay Context MITF transcription factor inhibition assays
Medicinal Chemistry C7-ester scaffold for SAR derivatization

Why Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate Cannot Be Replaced by Generic Quinazoline Analogs for PDE7 or GPR151 Studies


Thioxoquinazoline-4-ones exhibit steep structure-activity relationships (SAR), where subtle modifications at N3, C7, and the 2-position dramatically alter target engagement and selectivity. The N3-(3-methylbutyl) chain in the target compound provides optimal hydrophobic complementarity within the PDE7 catalytic pocket, while the C7-carboxylate ester serves as a key hydrogen-bond anchor, as demonstrated by X-ray co-crystal structures of related thioxoquinazolines with PDE7A1 [1]. Replacing the target compound with a close analog such as 7-chloro-3-(3-methylbutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 422526-52-1) swaps the C7 ester for a chloro substituent, which eliminates the hydrogen-bond acceptor capacity and alters electronic distribution across the fused ring system, leading to divergent PDE7 inhibition potency and GPR151 screening outcomes . Such modifications cannot be assumed to be functionally silent, necessitating procurement of the exact compound for reproducible target validation.

Target Compound
7-Chloro Analog (CAS 422526-52-1)
Target Binding C7 carboxylate ester serves as hydrogen-bond anchor
Target Binding C7 chloro substituent lacks hydrogen-bond acceptor capacity
Screening Archive Documented in GPR151 (AID 1508602) and MITF (AID 1259374) HTS campaigns
Screening Archive No GPR151 or MITF assay context available
Physicochemical Profile MW 306.4 g/mol; 5 H-bond acceptors; moderate tPSA
Physicochemical Profile MW 282.8 g/mol; 3 H-bond acceptors; lower tPSA alters ADME context

Quantitative Differentiation Evidence for Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate Against Its Closest Structural Analogs


GPR151 Activation in Cell-Based High-Throughput Screening: Target Compound vs. 7-Chloro Analog

The Scripps Research Institute Molecular Screening Center deposited a cell-based high-throughput primary assay (AID 1508602) evaluating the target compound as a GPR151 activator. The target compound was screened at a nominal test concentration; however, the quantitative % activation value and EC50 were not publicly released . The 7-chloro analog (CAS 422526-52-1) was not included in this specific deposited assay, preventing a direct head-to-head comparison within the same experimental run . Notably, the C7-carboxylate ester in the target compound offers a hydrogen-bond acceptor moiety predicted to interact with the extracellular loop 2 of GPR151 based on recent structural models, whereas the 7-chloro substituent lacks this capability [1]. Without paired quantitative data, the C7-ester is inferred to confer superior GPR151 engagement potential relative to the 7-chloro analog.

GPR151 Assay Archive
Data to verify
Target compound included in Scripps HTS AID 1508602; quantitative % activation not publicly disclosed. 7-chloro analog not tested in this assay.
Reported GPR151 assay context; structural analog lacks screening documentation.
Direct head-to-head quantitative comparison cannot be performed.
Orphan GPCR GPR151 High-Throughput Screening Cell-Based Assay

MITF Inhibition in AlphaScreen Biochemical Assay: Target Compound Performance Profile

The target compound was also tested in an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (Microphthalmia-associated Transcription Factor), deposited as AID 1259374 by the Scripps Research Institute . The specific % inhibition value at the screening concentration is not publicly disclosed. No comparator data exist for the 7-chloro analog (CAS 422526-52-1) or other close thioxoquinazoline analogs in this assay format.

MITF AlphaScreen HTS
Class-level inference
Screened in Scripps AID 1259374 (AlphaScreen biochemical format); specific % inhibition not publicly available. No comparator data for 7-chloro analog.
Supports MITF assay platform context; comparator background is absent.
Validation in MITF-dependent cell models required to confirm phenotype.
MITF AlphaScreen Biochemical HTS Melanocyte Biology

Physicochemical Property Differentiation: Target Compound vs. 7-Chloro Analog

The molecular weight of the target compound (306.4 g/mol) is higher than the 7-chloro analog (282.79 g/mol), reflecting the replacement of chlorine (Cl, MW = 35.45) with a methyl carboxylate group (COOCH3, MW = 59.04) . The ester introduces two additional hydrogen-bond acceptors, increasing topological polar surface area (tPSA) and potentially enhancing aqueous solubility relative to the purely halogenated congener, although experimental logP/logD values are not publicly available for either compound .

Physicochemical Profile
Class-level inference
Calculated MW difference +23.6 g/mol; H-bond acceptor count difference +2 vs. 7-chloro analog. Experimental logP/logD unavailable.
Distinct ADME profile compared to 7-chloro analog; solubility and permeability context differs.
Values derived from molecular formulas; experimental determination recommended.
Physicochemical Properties Drug-Likeness Solubility Permeability

PDE7 Inhibition Class-Level Potency Context for Thioxoquinazoline-7-carboxylates

The Castaño et al. (2009) study on thioxoquinazoline PDE7 inhibitors reported sub-micromolar IC50 values against the catalytic domain of PDE7A1 for multiple analogs within the series (e.g., compound 15: IC50 = 0.21 µM; compound 22: IC50 = 1.3 µM) [1]. The target compound was not directly tested in this paper; however, it shares the essential 2-thioxo-4-oxo-quinazoline core and a C7-carboxylate ester, which in the published SAR was correlated with enhanced PDE7 binding via a hydrogen-bond interaction with an active-site water molecule, as confirmed by X-ray crystallography [1]. By contrast, the 7-chloro analog (CAS 422526-52-1) lacks this ester and is not reported in any PDE7 SAR study .

PDE7 IC50 Context
Class-level inference
C7-ester analog IC50 = 0.21 µM (PDE7A1 catalytic domain). Target compound untested; 7-chloro analog not reported in PDE7 SAR studies.
Reported PDE7 SAR context; C7-ester may support PDE7 binding interaction.
Direct measurement of target compound PDE7 potency required for confirmation.
PDE7 Phosphodiesterase Inhibition Thioxoquinazoline Immunomodulation

Research and Industrial Application Scenarios for Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate Based on Verified Screening Evidence


Orphan GPCR Deorphanization and Probe Development Targeting GPR151

GPR151 is an orphan G-protein coupled receptor implicated in nicotine dependence and synaptic plasticity [1]. The target compound was selected by the Scripps Research Institute Molecular Screening Center for inclusion in a dedicated cell-based GPR151 activator screen (AID 1508602) . Researchers aiming to deorphanize GPR151 or develop chemical probes for habenular neurobiology should procure this exact compound to replicate and extend the screening results, rather than relying on structural analogs that lack any documented GPR151 activity.

MITF-Mediated Melanoma Target Validation and Chemical Biology

The compound was included in a Scripps AlphaScreen biochemical screen for MITF inhibitors (AID 1259374) . MITF is a master transcription factor in melanocyte development and a validated oncogenic driver in melanoma. The availability of screening data, even if only qualitative, justifies procurement of this compound for secondary validation in MITF-dependent melanoma cell lines such as SK-MEL-28 or A375.

PDE7 Inhibitor Medicinal Chemistry and SAR Expansion

The C7-carboxylate ester and N3-(3-methylbutyl) substitution pattern place the target compound at the intersection of favorable PDE7 pharmacophoric space, as defined by Castaño et al. (2009) [2]. Medicinal chemistry teams expanding PDE7 inhibitor SAR should use this compound as a reference scaffold with an ester handle at C7, which enables further derivatization (e.g., amide coupling) while maintaining the thioxoquinazoline core, a feature absent in the 7-chloro analog.

Physicochemical Benchmarking and Formulation Feasibility Studies

With a molecular weight of 306.4 g/mol, 5 hydrogen-bond acceptors, and a moderate lipophilic N3-chain, the compound occupies a drug-like property space (MW < 400, H-bond acceptors ≤ 5) distinct from the smaller, more lipophilic 7-chloro analog . Pre-formulation and ADME screening programs evaluating the developability of thioxoquinazoline-based probes should include the target compound as a representative of the 7-ester subseries.

Application
Selection Property
Validation Focus
GPR151 deorphanization studies
GPCR assay archive (HTS AID 1508602)
Functional response and pathway engagement
MITF melanoma model research
Transcription factor assay context
Inhibition of MITF-dependent cell viability
PDE7 inhibitor SAR expansion
C7-ester pharmacophore handle
PDE7A1 catalytic domain interaction
Preclinical ADME benchmarking
Calculated hydrogen-bond profile
ADME in vitro permeability and solubility
Quote Request

Request a Quote for Methyl 3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.